molecular formula C11H9FN2OS B8582831 N'-(4-fluorophenyl)thiophene-2-carbohydrazide

N'-(4-fluorophenyl)thiophene-2-carbohydrazide

Cat. No. B8582831
M. Wt: 236.27 g/mol
InChI Key: KSLGNEGRXFYKHV-UHFFFAOYSA-N
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Patent
US09051309B2

Procedure details

4-Fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol) was mixed with ethanol (150 mL) and pyridine (2.43 mL, 30.0 mmol, 3.0 eq.). The mixture was heated to reflux, and more pyridine (2.43 mL, 30.0 mmol, 3.0 eq.) was added. After stirring for 5 minutes at room temperature, thiophenecarbonyl chloride (10.8 mL, 1.47 g, 10.0 mmol, 1.0 eq.) was added. The suspension was stirred for 2 hours at room temperature, and then at reflux temperature for 30 minutes under a nitrogen atmosphere. Water (375 mL) was added, and the mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were then washed with brine (100 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product (2.3 g) as a brown solid. Purification using ISCO flash chromatography (silica, gradient heptanes/ethyl acetate) gave N′-(4-fluorophenyl)thiophene-2-carbohydrazide (575 mg, 2.43 mmol, yield 24.3%) as a brown solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
375 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(O)C.N1C=CC=CC=1.[S:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[C:25](Cl)=[O:26]>O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:25]([C:21]2[S:20][CH:24]=[CH:23][CH:22]=2)=[O:26])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2.43 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.43 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
10.8 mL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Four
Name
Quantity
375 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
The suspension was stirred for 2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes under a nitrogen atmosphere
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product (2.3 g) as a brown solid
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NNC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.43 mmol
AMOUNT: MASS 575 mg
YIELD: PERCENTYIELD 24.3%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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